
Cyclopenta-1,2-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,2-diene is an organic compound with the molecular formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. This compound is a cyclic diene, meaning it contains two double bonds within a five-membered ring. This compound is known for its reactivity and is commonly used in organic synthesis and as a precursor to various other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopenta-1,2-diene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,2-dihalocyclopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent polymerization.
Industrial Production Methods: Industrial production of this compound often involves the thermal cracking of dicyclopentadiene. This process is carried out at high temperatures (around 180°C) to break the dicyclopentadiene into this compound monomers. The monomers are then collected by distillation and used in various applications .
化学反応の分析
Types of Reactions: Cyclopenta-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Cyclopentadienone.
Reduction: Cyclopentene.
Substitution: Halogenated cyclopentadienes.
科学的研究の応用
Cyclopenta-1,2-diene has numerous applications in scientific research:
Chemistry: It is used as a precursor to cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclopenta-1,2-diene primarily involves its ability to act as a diene in Diels-Alder reactions. In these reactions, this compound reacts with dienophiles to form six-membered rings. This reaction is widely used in organic synthesis to construct complex molecular structures. The cyclopentadienyl anion, derived from this compound, acts as a ligand that stabilizes metal complexes, facilitating various catalytic processes .
類似化合物との比較
Cyclopenta-1,3-diene: Another isomer of cyclopentadiene with double bonds at positions 1 and 3.
Cyclopentene: A related compound with a single double bond in the five-membered ring.
Dicyclopentadiene: A dimer of cyclopentadiene that can be cracked to produce cyclopenta-1,2-diene.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct reactivity patterns compared to its isomers. Its ability to form stable cyclopentadienyl anions makes it particularly valuable in organometallic chemistry .
特性
CAS番号 |
50682-89-8 |
|---|---|
分子式 |
C5H6 |
分子量 |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2 |
InChIキー |
VRNCRGHDRGGBLW-UHFFFAOYSA-N |
正規SMILES |
C1CC=C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
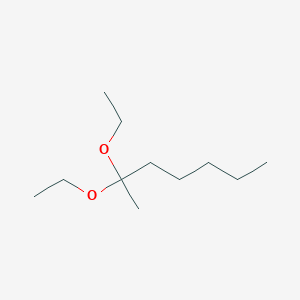
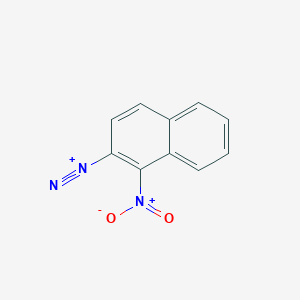
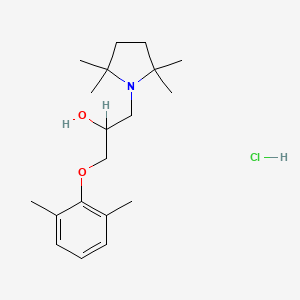
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
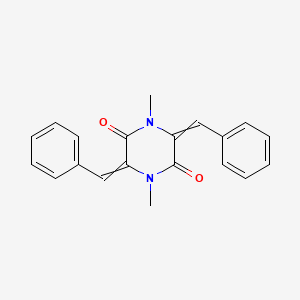
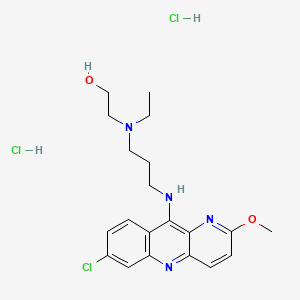
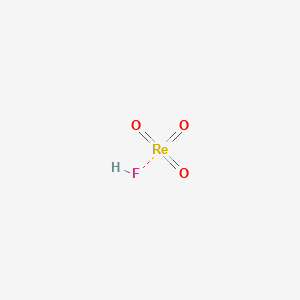
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
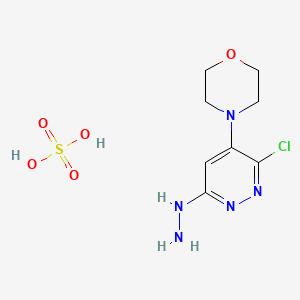
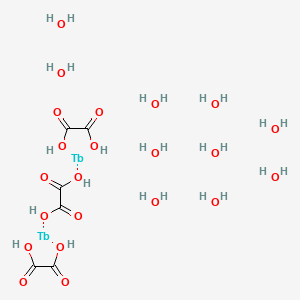
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
